molecular formula C9H12N2O2 B2911170 N-(cyclopropylmethyl)-5-methyl-1,2-oxazole-3-carboxamide CAS No. 1363912-88-2

N-(cyclopropylmethyl)-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B2911170
CAS No.: 1363912-88-2
M. Wt: 180.207
InChI Key: MVKXPIPYJQLKTM-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-5-methyl-1,2-oxazole-3-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropylmethyl group attached to an oxazole ring, which is further substituted with a methyl group and a carboxamide group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-5-methyl-1,2-oxazole-3-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the cyclopropylmethyl and carboxamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-cyclopropylmethyl-3-methyl-2-oxazoline with a suitable carboxylating agent can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous-flow synthesis and the use of efficient catalysts can be employed to optimize the production process. The choice of solvents, temperature, and reaction time are critical factors that influence the efficiency and cost-effectiveness of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-3-carboxylic acid derivatives, while reduction can produce oxazole-3-carboxamide derivatives with altered functional groups .

Scientific Research Applications

N-(cyclopropylmethyl)-5-methyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclopropylmethyl)-5-methyl-1,2-oxazole-3-carboxylic acid
  • N-(cyclopropylmethyl)-5-methyl-1,2-oxazole-3-thiol
  • N-(cyclopropylmethyl)-5-methyl-1,2-oxazole-3-amine

Uniqueness

N-(cyclopropylmethyl)-5-methyl-1,2-oxazole-3-carboxamide is unique due to the presence of the carboxamide group, which imparts distinct chemical and biological properties. This functional group enhances its solubility, stability, and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(cyclopropylmethyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6-4-8(11-13-6)9(12)10-5-7-2-3-7/h4,7H,2-3,5H2,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKXPIPYJQLKTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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